Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate
Description
Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate is a complex organic compound that features a tert-butyl ester, a cyclopentyl group, and a 1,2,4-oxadiazole ring substituted with a pyridin-3-ylmethyl group
Properties
IUPAC Name |
tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)24-18(23)16(14-8-4-5-9-14)17-21-15(22-25-17)11-13-7-6-10-20-12-13/h6-7,10,12,14,16H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJVWSNVTZXKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCC1)C2=NC(=NO2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a nitrile with a hydrazide under acidic or basic conditions.
Introduction of the pyridin-3-ylmethyl group: This step often involves a nucleophilic substitution reaction where the pyridin-3-ylmethyl halide reacts with the oxadiazole intermediate.
Cyclopentyl group addition: The cyclopentyl group can be introduced via a Grignard reaction or other organometallic coupling methods.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group or the pyridin-3-ylmethyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the ester group, converting them into corresponding alcohols or amines.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols or amines are common products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the oxadiazole ring, which is known for its antimicrobial and anti-inflammatory properties. It could be explored as a potential drug candidate for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to these targets, while the other functional groups enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-triazol-5-yl]acetate: Similar structure but with a triazole ring instead of an oxadiazole ring.
Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-yl]acetate: Contains a thiadiazole ring, which may impart different chemical and biological properties.
Uniqueness
Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The oxadiazole ring is particularly noteworthy for its potential biological activity, making this compound a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
